6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound with the molecular formula C₉H₁₇N₃. It is a partially reduced derivative of pyrimidine, featuring a cyclopentyl group attached to the tetrahydropyrimidine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method includes the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds . Selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines are also employed .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Selective reduction can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyrimidines .
Scientific Research Applications
6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine include other tetrahydropyrimidine derivatives such as:
- 1,4,5,6-Tetrahydropyrimidin-2-amine
- 6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine
- 6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine
Uniqueness
What sets this compound apart from its analogs is the presence of the cyclopentyl group, which may confer unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-cyclopentyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H17N3/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h7-8H,1-6H2,(H3,10,11,12) |
InChI Key |
DCSCPFFHSNFSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCN=C(N2)N |
Origin of Product |
United States |
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